YoYo-3 tetracation
Description
Contextualization within Polycationic Nucleic Acid Intercalating Dyes and Probes
YoYo-3 tetracation belongs to a class of compounds known as polycationic nucleic acid intercalating dyes. These molecules are characterized by their multiple positive charges and their ability to insert themselves between the base pairs of double-stranded DNA (dsDNA) and, in some cases, single-stranded RNA (ssRNA). oup.comacs.org The polycationic nature of these dyes facilitates a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, contributing to their high binding affinity. acs.org
The process of intercalation involves the insertion of a planar aromatic ring system between the stacked base pairs of the nucleic acid. This interaction is a primary mode of binding for many such dyes. mdpi.com A key feature of many intercalating dyes, including YoYo-3, is their significant fluorescence enhancement upon binding to nucleic acids. In their unbound state in aqueous solution, these dyes are typically weakly fluorescent. However, the restricted environment upon intercalation limits non-radiative decay pathways, leading to a dramatic increase in fluorescence quantum yield. wikipedia.org This property makes them highly sensitive probes for detecting and quantifying nucleic acids. oup.com
Historical Development and Evolution of Bis-Intercalating Cyanine (B1664457) Dyes in Academic Inquiry
The development of bis-intercalating cyanine dyes represents a significant advancement in the field of fluorescent probes for nucleic acid research. The journey began with monomeric intercalating dyes, which, while useful, had limitations in terms of binding affinity and the stability of the dye-nucleic acid complex. To overcome these limitations, researchers designed dimeric dyes, which consist of two monomeric dye units connected by a flexible linker chain. tandfonline.comnih.gov
The rationale behind this design was that a dimeric structure could "bis-intercalate," meaning both dye units could simultaneously intercalate into the DNA helix. This dual intercalation was predicted to lead to a much higher binding affinity and a more stable complex compared to their monomeric counterparts. tandfonline.comnih.gov This hypothesis proved to be correct, leading to the synthesis of a family of high-affinity nucleic acid stains, including the well-known TOTO and YOYO series of dyes. oup.comnih.gov
These bis-intercalating cyanine dyes, including YoYo-3, offered unprecedented sensitivity in nucleic acid detection, in some cases hundreds of times more sensitive than conventional stains like ethidium (B1194527) bromide. oup.com Their development was a crucial step forward, enabling more sophisticated and sensitive experiments in molecular biology, such as the analysis of DNA fragments in electrophoresis and the study of DNA-protein interactions. oup.comoup.com
Structural Classification and Nomenclature of YoYo-3 Tetracation
YoYo-3 is a member of the cyanine dye family, specifically a homodimer of an oxazole (B20620) red derivative. vulcanchem.combiotium.com Its chemical structure is complex, consisting of two identical oxazole red chromophores linked by a flexible polyamine chain. nih.govnih.gov Each chromophore contains a quinoline (B57606) and a benzoxazole (B165842) heterocyclic system. The "tetra" in tetracation refers to the four positive charges present on the molecule, which are located on the nitrogen atoms within the quinoline rings and the linker chain. nih.govnih.gov
The systematic IUPAC name for YoYo-3 is [7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide. nih.gov However, it is commonly referred to by its shorter name, YoYo-3, or as Oxazole Red Homodimer. biotium.com The iodide salt is a common commercially available form. medchemexpress.com
Interactive Data Table: Structural and Chemical Properties of YoYo-3 Tetracation
| Property | Value | Source |
| PubChem CID | 6444584 | nih.gov |
| Molecular Formula | C53H58I4N6O2 | nih.gov |
| Molecular Weight | 1318.7 g/mol | nih.gov |
| Synonyms | YOYO-3, Oxazole Red Homodimer, CHEBI:51222 | biotium.comnih.gov |
| IUPAC Name | [7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide | nih.gov |
Scope and Significance of YoYo-3 Tetracation in Contemporary Academic Research
YoYo-3 tetracation continues to be a significant tool in modern academic research, primarily due to its distinct spectral properties and high affinity for nucleic acids. Its far-red fluorescence is particularly advantageous as it helps to minimize interference from autofluorescence in biological samples, which is typically more pronounced in the shorter wavelength regions of the spectrum. biotium.comaatbio.com
A primary application of YoYo-3 is as a stain for nucleic acids in dead or fixed cells. biotium.commedchemexpress.com Because the dye is cell-impermeant, it cannot cross the intact plasma membrane of live cells. However, in cells with compromised membranes, a hallmark of cell death, YoYo-3 can enter and brightly stain the nucleus upon binding to DNA. lumiprobe.comnih.gov This characteristic makes it a reliable indicator for assessing cell viability and identifying dead cells in a population, often used in techniques like flow cytometry and fluorescence microscopy. lumiprobe.compubcompare.ai
Furthermore, the strong fluorescence signal and low background of unbound YoYo-3 make it suitable for staining nucleic acids on microarrays and for chromosome counterstaining in multicolor fluorescence labeling experiments. lumiprobe.com While it is a powerful tool, it is important to note that its high binding affinity can alter the natural conformation of DNA, which may be a consideration in certain experimental contexts. nih.govrsc.org
Interactive Data Table: Research Applications and Findings of YoYo-3 Tetracation
| Research Area | Application | Key Findings | Source |
| Cell Viability and Apoptosis | Dead cell indicator in fluorescence microscopy and flow cytometry. | YoYo-3 effectively stains the nuclei of cells with compromised membranes, allowing for the differentiation between live and dead cell populations. | lumiprobe.comnih.govpubcompare.ai |
| Molecular Biology | Staining of DNA in electrophoresis and analysis of DNA conformation. | YoYo-3 can alter the electrophoretic mobility of circular DNA by changing its supercoiling and can bind to DNA through both bis- and mono-intercalation. | nih.gov |
| Virology | Nucleic acid staining of viruses for flow virometry. | Used to stain the nucleic acids within viral particles to facilitate their detection and analysis by flow cytometry. | pubcompare.ai |
| Multicolor Fluorescence Imaging | Nuclear counterstain. | Its far-red emission is compatible with other fluorophores in multicolor imaging experiments, serving as a nuclear counterstain. | lumiprobe.com |
Properties
Molecular Formula |
C53H58N6O2+4 |
|---|---|
Molecular Weight |
811.1 g/mol |
IUPAC Name |
[7-dimethylazaniumylidene-1,9-bis[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C53H58N6O2/c1-54(2)42(34-38-58-36-32-40(44-22-7-9-24-46(44)58)18-15-30-52-56(5)48-26-11-13-28-50(48)60-52)20-17-21-43(55(3)4)35-39-59-37-33-41(45-23-8-10-25-47(45)59)19-16-31-53-57(6)49-27-12-14-29-51(49)61-53/h7-16,18-19,22-33,36-37H,17,20-21,34-35,38-39H2,1-6H3/q+4 |
InChI Key |
ZLOWWSOJELERQH-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C |
Isomeric SMILES |
CN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C\6/OC7=CC=CC=C7N6C)/OC8=CC=CC=C18 |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC(=[N+](C)C)CCCC(=[N+](C)C)CC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C |
Origin of Product |
United States |
Synthetic Methodologies and Rational Design of Yoyo 3 Tetracation Analogs
Established Synthetic Pathways for YOYO-3 Tetracation
YOYO-3 tetracation is a symmetrical, dimeric cyanine (B1664457) dye. Its synthesis is based on the dimerization of its monomeric precursor, YO-PRO-3 dication. nih.govsci-hub.se The general principle for the synthesis of such dimeric dyes involves the condensation of two molecules of the monomeric dye with a suitable linker.
The synthesis of the monomeric precursor, YO-PRO-3, an asymmetrical trimethine cyanine dye, is a crucial first step. nih.govsci-hub.sesmolecule.com This typically involves the condensation of two different heterocyclic quaternary salts in the presence of a base like triethylamine (B128534) or pyridine. nih.govsci-hub.se One of the heterocyclic salts contains a reactive methyl group, which, after activation, reacts with the other heterocyclic component to form the polymethine bridge. For YO-PRO-3, this involves the reaction between a quaternized oxazole (B20620) derivative and a quaternized quinoline (B57606) derivative. nih.govsmolecule.com
Once the monomeric dye, YO-PRO-3, is synthesized and purified, the dimerization to form YOYO-3 is achieved. This process involves linking two molecules of YO-PRO-3 through a linker. While specific details for YOYO-3's linker synthesis are proprietary, a general method for creating such dimeric cyanine dyes involves the reaction of a monomer containing a reactive group (e.g., an iodoalkyl group) with a diamine linker under conditions that facilitate bis-quaternization. tandfonline.com This results in the formation of the tetracationic YOYO-3 dimer.
Strategies for the Design and Synthesis of YOYO-3 Tetracation Derivatives and Homologs
Linker Modification and its Influence on Intercalation Properties
The linker connecting the two monomeric units in a dimeric cyanine dye plays a critical role in its interaction with DNA. The length and flexibility of the linker can significantly affect the dye's ability to bis-intercalate, where both chromophores insert themselves between the base pairs of the DNA double helix.
Studies on analogous dimeric cyanine dyes, such as TOTO, have shown that modifying the linker length can alter the binding mode and sequence selectivity. acs.org Longer linkers can permit the dye to span a greater number of base pairs, potentially leading to non-nearest-neighbor bis-intercalation. acs.org This flexibility in linker design allows for the fine-tuning of the dye's interaction with DNA. For example, a longer linker in TOTO analogs was found to increase the fluorescence quantum yield when bound to specific DNA sequences, suggesting that the original linker length may not be optimal for all applications. acs.org The mobility of DNA stained with trimethine cyanine dimers (like YOYO-3) is less affected by the dye compared to monomethine dimers, which is attributed to the longer linker in the "-3" dyes. nih.govjove.com This suggests that the linker in YOYO-3 provides sufficient spacing for effective intercalation with less distortion of the DNA structure compared to its shorter-linker counterparts.
Substituent Effects on Spectroscopic Characteristics and Binding Specificity
The introduction of substituents on the aromatic heterocyclic rings of cyanine dyes is a powerful strategy to modulate their spectroscopic properties. The electronic nature of the substituent can lead to shifts in the absorption and emission maxima.
For instance, in the analogous thiazole (B1198619) orange (TO) dyes, substituting electron-withdrawing groups like fluorine on the benzothiazole (B30560) ring results in a blue-shift of the spectra, while a trifluoromethyl group on the quinoline ring causes a red-shift. rsc.org Conversely, electron-donating groups tend to decrease the fluorescence quantum yield. cambridge.org These principles can be directly applied to the rational design of YOYO-3 analogs with desired spectral properties. By strategically placing electron-donating or electron-withdrawing groups on the benzoxazole (B165842) or quinoline rings of the YO-PRO-3 monomer, the resulting YOYO-3 dimer can be tuned for specific excitation sources and emission detection channels. The photophysical properties of cyanine dyes are highly dependent on their molecular environment, and substitutions can also influence their aggregation behavior and interaction with biomolecules. cambridge.orgscholaris.ca
Preparation of Asymmetric and Monomeric Analogs for Specialized Research
The synthesis of asymmetric and monomeric cyanine dyes provides valuable tools for understanding the structure-property relationships of their dimeric counterparts and for specialized research applications. The monomeric precursor of YOYO-3 is YO-PRO-3. nih.govsci-hub.sesmolecule.com
The synthesis of asymmetric cyanine dyes typically involves a stepwise condensation of two different heterocyclic quaternary salts. acs.orgtsijournals.com A common strategy is the "hemicyanine method," where one heterocyclic salt is first reacted to form an intermediate hemicyanine, which is then reacted with a second, different heterocyclic salt to yield the asymmetric dye. sci-hub.seunito.it This approach allows for the creation of a wide variety of dyes with tailored properties. Solid-phase synthesis has also emerged as a powerful technique for the preparation of asymmetric cyanine dyes, often leading to higher yields and simpler purification. tsijournals.comunito.itbenthamdirect.com
Purification and Advanced Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The synthesis of cyanine dyes often results in a mixture of products, including unreacted starting materials, monomeric dyes, and the desired dimeric product. Therefore, rigorous purification is essential to obtain a compound of high purity for reliable research applications.
High-performance liquid chromatography (HPLC) is a widely used technique for the purification of cyanine dyes. stanford.edunih.govacs.orggoogle.com Reversed-phase HPLC, often using a C18 column, is effective in separating the components of the reaction mixture based on their hydrophobicity. stanford.edunih.govacs.org The use of specific buffer systems and gradients of organic solvents like acetonitrile (B52724) allows for the isolation of the pure dye. stanford.edu Solid-phase extraction (SPE) cartridges, such as Sep-Pak C18, can be used for desalting and initial purification prior to HPLC. stanford.edu
Once purified, the structural elucidation of YOYO-3 and its analogs is carried out using advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of the dye. nih.gov Mass spectrometry provides accurate molecular weight information, confirming the composition of the synthesized compound. nih.govucl.ac.uk These techniques, in combination, provide unambiguous confirmation of the structure of the target molecule.
Data Tables
Table 1: Spectroscopic Properties of YOYO-3 and its Monomeric Precursor
| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| YOYO-3 | 612 | 631 | ~100,000 | High upon DNA binding |
| YO-PRO-3 | 612 | 631 | - | High upon DNA binding |
Data sourced from multiple references. sci-hub.sefishersci.bebiotium.comthermofisher.com Note that the quantum yield is highly dependent on the presence and nature of nucleic acids.
Table 2: Influence of Linker Length on Dimeric Cyanine Dye Properties (based on TOTO analogs)
| Dye | Linker Modification | Observed Effect on DNA Binding/Fluorescence |
| TOTO Analogs | Increased linker length | Can accommodate non-nearest-neighbor bisintercalation. acs.org |
| May lead to higher fluorescence quantum yield with specific DNA sequences. acs.org | ||
| Trimethine Dimers | Longer linker (vs. monomethine) | Less impact on DNA mobility in gel electrophoresis. nih.govjove.com |
Mechanisms of Nucleic Acid Interaction and Binding Thermodynamics
Detailed Intercalation Mechanisms with Double-Stranded DNA
YoYo-3, a dimeric cyanine (B1664457) dye, primarily interacts with double-stranded DNA (dsDNA) through intercalation, where the planar aromatic rings of the dye insert themselves between the base pairs of the DNA helix. mit.edunih.gov This mode of binding is responsible for the significant enhancement of its fluorescence. nih.gov
YoYo-3 can bind to dsDNA in two principal ways: bis-intercalation and mono-intercalation. nih.gov
Bis-intercalation is the predominant and more stable binding mode, especially at low dye-to-base pair ratios. thermofisher.comoup.com In this configuration, both chromophore units of the YoYo-3 molecule intercalate into the DNA double helix, effectively spanning across the base pairs. oup.comnih.gov This dual insertion causes a significant unwinding and elongation of the DNA strand. mit.edunih.gov
Mono-intercalation occurs when only one of the two chromophore units of the YoYo-3 molecule inserts itself between the DNA base pairs. nih.gov The other unit may remain in the groove of the DNA or be unbound in the surrounding solution. This mode is more likely to occur when the available intercalation sites on the DNA are nearly saturated. oup.com Fluorescence lifetime measurements have provided evidence for the existence of both bis- and mono-intercalated states of YoYo-3 bound to DNA. nih.gov
The efficiency and nature of YoYo-3 intercalation are influenced by the sequence of base pairs and the local conformation of the DNA.
Sequence Specificity: While YoYo-3 can bind to various DNA sequences, studies have indicated some level of preference. For instance, research on the related dye YOYO-1 suggests that bis-intercalation involves the benzazolium ring system being sandwiched between pyrimidines and the quinolinium ring between purine (B94841) rings. thermofisher.com Furthermore, studies on the interaction of YoYo-3 with different DNA templates have shown the formation of non-fluorescent H-aggregates in specific sequences. With single-stranded poly-cytidine chains, a specific interaction with cytosine bases, potentially involving the C-rich i-motif, leads to H-aggregate formation. researchgate.net In double-stranded DNA, regions with consecutive adenine (B156593) bases in one strand (poly(A•T) tracts) also promote the formation of a different type of H-aggregate. researchgate.net These poly(A•T) tracts feature narrow minor grooves and an enhanced negative electrostatic potential, which facilitates the aggregation of the positively charged cyanine dye. researchgate.net
Conformational Effects: The conformation of the DNA can significantly impact YoYo-3 binding. The process of bis-intercalation itself induces conformational changes in the DNA, such as unwinding the helix. mit.eduthermofisher.com The flexibility of the DNA and the accessibility of the intercalation sites are crucial. For instance, the binding of YoYo-3 to covalently closed circular (CCC) DNA can alter its supercoiling by changing the linking number. nih.gov
Electrostatic Interactions and Groove Binding with Nucleic Acid Phosphate (B84403) Backbones
Beyond intercalation, electrostatic interactions play a significant role in the binding of the tetracationic YoYo-3 dye to the negatively charged phosphate backbone of nucleic acids. thermofisher.comgoogle.com This attraction helps to initially bring the dye into close proximity with the DNA, facilitating subsequent intercalation or groove binding.
At higher dye concentrations, when intercalation sites become saturated, external binding along the grooves of the DNA becomes more prevalent. oup.com This groove binding is a less specific interaction compared to intercalation and results in a weaker fluorescence enhancement. oup.com The linker connecting the two chromophores of the YoYo-3 molecule is thought to lie within the DNA groove, with the orientation depending on the specific binding mode. mdpi.com Some studies suggest that the amine "arms" of similar dimeric cyanine dyes lie in the minor groove. rsc.org
Specificity of YoYo-3 Tetracation for DNA versus RNA in Research Models
While YoYo-3 is primarily known as a DNA stain, it can also bind to RNA. thermofisher.com However, the nature and consequences of this binding can differ. At low dye-to-base ratios, the fluorescence spectra of YoYo-3 complexes with dsDNA, single-stranded DNA (ssDNA), and RNA are quite similar. thermofisher.com This suggests that the primary binding mode, likely intercalation, is comparable across these nucleic acids. However, at higher dye-to-base ratios, differences emerge. The monomethine analogs in the same dye series show red-shifted emissions with ssDNA and RNA, a phenomenon not observed with the trimethine ("-3") analogs like YoYo-3. thermofisher.com This indicates potential differences in the binding mechanisms or the resulting complex structures at higher concentrations. Studies on related dyes have shown that they can interact with various DNA and RNA structures, including double-stranded forms, triplexes, and G-quadruplexes. mdpi.com
Kinetic and Thermodynamic Parameters of Binding Events
The interaction between YoYo-3 and nucleic acids can be characterized by its kinetic and thermodynamic parameters, which provide insights into the binding affinity and the stability of the resulting complexes.
The equilibrium binding constant (Keq), a measure of the binding affinity, for the interaction of YoYo-3 and similar dyes with DNA is generally very high. rsc.orgnih.gov For the related dye YOYO-1, the binding constant for bis-intercalation has been reported to be in the range of 10⁸–10⁹ M⁻¹, indicating a very strong and stable complex. rsc.org More specific studies on YOYO-1 have determined equilibrium constants for both mono- and bis-intercalation, with K₁ = 3.36 ± 0.43 × 10⁷ M⁻¹ for the mono-intercalated complex and K₂ = 1.90 ± 0.61 × 10⁵ M⁻¹ for the bis-intercalated complex. mdpi.com
Table 1: Equilibrium Binding Constants for YOYO-1 Intercalation into DNA mdpi.com
| Binding Mode | Equilibrium Constant (K) |
|---|---|
| Mono-intercalation (K₁) | 3.36 ± 0.43 × 10⁷ M⁻¹ |
This table is interactive. Click on the headers to sort the data.
Cooperativity, where the binding of one ligand molecule influences the binding of subsequent molecules, can also play a role. researchgate.netacs.org Studies on the formation of YOYO-3 aggregates on DNA templates suggest a cooperative binding process. researchgate.net The formation of extended helical cyanine dye aggregates from dimers aligned in the minor groove of DNA is a highly cooperative process. researchgate.net However, other studies using the Hill equation to analyze binding to aptamers have shown a lack of cooperativity, with a Hill coefficient close to 1, indicating that each aptamer binds to a single analyte molecule. acs.org
Association and Dissociation Rate Constants
The interaction of YOYO-3 tetracation with nucleic acids is a dynamic process characterized by specific association and dissociation rate constants. While detailed kinetic data specifically for YOYO-3 is not extensively reported in the provided search results, the behavior of the closely related and structurally similar dye, YOYO-1, offers significant insights. YOYO-1, a bis-intercalator, is known for its remarkably strong binding to double-stranded DNA (dsDNA), with a binding constant (Ka) in the range of 10⁸–10⁹ M⁻¹ nih.govrsc.org. This high affinity suggests a slow dissociation rate.
For YOYO-1, the association kinetics can be on the order of seconds researchgate.net. The dissociation process is considerably slower. Studies on a similar threading tetra-intercalator have reported an exceptionally slow dissociation rate constant, leading to a half-life of 16 days capes.gov.br. While not directly pertaining to YOYO-3, this highlights that complex intercalators can have very long residence times on the DNA.
The dissociation of dyes like YOYO-1 from DNA is influenced by external factors. For instance, in the presence of excess calf thymus DNA, YOYO-1 has been observed to readily dissociate from a DNA three-way junction, indicating a dynamic equilibrium google.com. The rate of dissociation is also affected by physical conditions such as buffer flow. Increased flow rates can accelerate the removal of intercalated dyes from DNA nih.gov.
It is important to note that YOYO-3 can bind to DNA through both bis-intercalation (both chromophores inserted between base pairs) and mono-intercalation (only one chromophore inserted) nih.gov. These different binding modes likely have distinct association and dissociation kinetics.
Table 1: Comparative Kinetic Parameters of Related Cyanine Dyes
| Dye | Binding Constant (Ka) | Dissociation Rate Constant (kd) | Half-life (t1/2) | Reference |
| YOYO-1 | 10⁸–10⁹ M⁻¹ | Data not available | Data not available | nih.govrsc.org |
| Threading Tetra-intercalator | Data not available | Extremely slow | 16 days | capes.gov.br |
| YO-PRO-1 | 10⁶ M⁻¹ | Data not available | Data not available | nih.govnih.gov |
This table is provided for comparative purposes, drawing on data from structurally related dyes to infer the likely kinetic profile of YOYO-3.
Photophysical Characterization of Yoyo 3 Tetracation and Its Nucleic Acid Complexes
Fluorescence Spectroscopy of YoYo-3 Tetracation-Nucleic Acid Interactions
Fluorescence spectroscopy is a powerful tool to probe the binding of YoYo-3 to nucleic acids. The dye is virtually non-fluorescent in solution but exhibits a dramatic increase in fluorescence upon binding to DNA and RNA. researchgate.netbiotium.comlumiprobe.comresearchgate.net This property makes it an excellent stain for nucleic acid visualization and quantification. researchgate.netlumiprobe.com
Excitation and Emission Spectral Analysis and Shifts upon Binding
When bound to double-stranded DNA (dsDNA), YoYo-3 displays distinct excitation and emission maxima. The excitation maximum is observed at approximately 612 nm, and the emission maximum is at about 631 nm. biotium.comaatbio.comthermofisher.comfluorofinder.com These spectral properties are consistent for YoYo-3 complexes with dsDNA at low dye-to-base pair ratios. thermofisher.com The spectra for YoYo-3 bound to single-stranded DNA (ssDNA) and RNA are essentially the same as for the dsDNA complex under these conditions. thermofisher.com However, at high dye-to-base ratios, the fluorescence emission of the YoYo-1 dye complex, a related compound, shifts to longer wavelengths when bound to single-stranded nucleic acids, suggesting potential differences in binding modes or dye aggregation. thermofisher.com
Table 1: Excitation and Emission Maxima of YoYo-3 Bound to DNA
| Parameter | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum | 612 | biotium.comaatbio.comthermofisher.comfluorofinder.com |
| Emission Maximum | 631 | biotium.comaatbio.comthermofisher.comfluorofinder.com |
Quantum Yield Enhancement Mechanisms and Studies
The fluorescence quantum yield of YoYo-3 is dramatically enhanced upon binding to nucleic acids, with reported enhancements of over 1000-fold for the analogous dye YoYo-1 when complexed with dsDNA. researchgate.netresearchgate.net This significant increase is attributed to several factors. A primary mechanism is the inhibition of non-radiative decay pathways that are dominant when the dye is free in solution. researchgate.net This inhibition is thought to result from the rigidification of the dye's structure upon intercalation into the DNA double helix. researchgate.netresearchgate.net
Furthermore, in aqueous solutions, YoYo-1 exists as both non-aggregated, non-fluorescent forms and intramolecular H-type aggregates which are also weakly fluorescent. researchgate.net Binding to DNA leads to the dissociation of these aggregates, disrupting the excitonic interaction and further contributing to the enhanced fluorescence. researchgate.net Studies have also shown that the depletion of molecular oxygen, a known fluorescence quencher, can further increase the fluorescence quantum yield of DNA-bound YoYo-1. oup.com
Fluorescence Lifetime Measurements and Heterogeneity
Fluorescence lifetime measurements provide further evidence for the binding mechanism of YoYo-3 to DNA. These studies indicate that YoYo-3 can bind to DNA through both bis-intercalation (where both chromophores of the dimer intercalate) and mono-intercalation (where only one chromophore intercalates). nih.gov The fluorescence lifetime of YoYo-1 intercalated in DNA has been measured to be around 3.6 ns, a slight decrease from the 4.3 ns lifetime of the free molecule. nih.gov A significant shortening of the lifetime to 1.6 ns was observed when YoYo-1-labeled DNA was bound to coupled silver particles, indicating strong interactions between the fluorophore and the metal particles. nih.gov The existence of multiple states of YoYo-3 when bound to DNA has been revealed through the distribution of Förster resonance energy transfer (FRET) efficiencies, suggesting a heterogeneous binding environment. researchgate.net
Fluorescence Polarization Anisotropy Studies of Rotational Dynamics
Fluorescence polarization anisotropy is a technique used to measure the rotational mobility of a fluorophore. horiba.com When a fluorescent molecule is excited with polarized light, the emitted light will also be polarized to some extent, depending on how much the molecule has rotated in the time between absorption and emission. horiba.com For YoYo dyes, fluorescence polarization anisotropy studies reveal information about their binding and dynamics within the DNA helix. The decay of fluorescence polarization anisotropy has been used to demonstrate ultrafast hopping of excitation energy between the two intercalated chromophores of the YoYo dimer. researchgate.netmissouri.edu This indicates electronic coupling between the two moieties. researchgate.net Studies on YoYo-intercalated DNA under tension have used linearly polarized excitation light to confirm the perpendicular orientation of the dyes relative to the DNA axis and to characterize their fast dynamics. researchgate.net Differences in the decay of fluorescence polarization anisotropy at varying dye concentrations suggest different binding modes. missouri.edu
Absorption Spectroscopy and Hypochromism/Hyperchromism Effects upon Binding
The binding of YoYo-3 to nucleic acids also induces changes in its absorption spectrum. researchgate.net Upon intercalation into dsDNA, a significant increase in the extinction coefficient of the analogous dye YoYo-1 has been observed, which is about 30-fold higher compared to ethidium (B1194527) bromide. oup.com
However, under certain conditions, particularly at high dye-to-base pair ratios, the formation of non-fluorescent H-aggregates of YoYo-3 on the DNA template can occur. researchgate.netresearchgate.net This aggregation is characterized by the appearance of a new absorption band at approximately 500 nm, which is a blue shift from the main absorption band. researchgate.net This phenomenon is a form of hypochromism, where the total absorbance intensity is reduced and shifted. The formation of these H-aggregates has been observed with single-stranded poly-cytidine chains and with double-stranded poly(A•T) tracts. researchgate.net The narrow minor groove and enhanced negative electrostatic potential of poly(A•T) tracts are thought to promote the aggregation of the positively charged cyanine (B1664457) dye. researchgate.net
Circular Dichroism (CD) Spectroscopy for Conformational Changes and Chiral Induction
Circular dichroism (CD) spectroscopy is a valuable technique for studying the conformational changes in both the nucleic acid and the bound dye molecule. nih.govsynchrotron-soleil.fr CD measures the differential absorption of left and right circularly polarized light by chiral molecules. synchrotron-soleil.fr While YoYo-3 itself is not chiral, upon binding to the chiral DNA double helix, an induced circular dichroism (ICD) spectrum is observed. researchgate.net
Studies have confirmed the presence of a DNA-bound aggregate of YoYo-3 at high dye-to-base pair ratios using CD spectroscopy. researchgate.net The spectral features of this aggregate, including exciton (B1674681) splitting in the ICD spectrum, suggest the formation of a parallel H-aggregate structure. researchgate.netresearchgate.net This supports the findings from absorption spectroscopy. Furthermore, CD measurements have been used to investigate the binding modes of related dimeric cyanine dyes, indicating that bis-intercalation is a predominant binding mode. thermofisher.com The analysis of CD spectra provides insights into the orientation and interaction of the dye chromophores within the DNA structure. nih.gov
Förster Resonance Energy Transfer (FRET) Applications in Nucleic Acid Probing
YoYo-3 tetracation serves as an effective acceptor chromophore in Förster Resonance Energy Transfer (FRET) studies due to its spectral properties and its strong binding affinity for nucleic acids. FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without the emission of a photon. This phenomenon allows for the measurement of distances on the order of 1-10 nanometers, making it a powerful tool for probing the structure and dynamics of nucleic acids.
A key application involves using YoYo-3 as an intercalating acceptor in combination with a covalently attached donor fluorophore to study the binding and saturation of the dye on a DNA template. In one such experimental setup, the donor dye Alexa Fluor 488 was attached to the 5' end of a double-stranded DNA (dsDNA) molecule. nih.govacs.org As YoYo-3, the acceptor, spontaneously intercalates into the DNA helix, FRET occurs from the excited Alexa Fluor 488 to the bound YoYo-3. nih.govacs.org The efficiency of this energy transfer is dependent on the distance between the donor and the acceptor, which in turn is determined by the binding position of the YoYo-3 molecule along the DNA strand. nih.govacs.org By analyzing the distribution of FRET efficiencies at the single-molecule level, researchers can elucidate the binding states and saturation behavior of YoYo-3 on the DNA double helix. nih.govacs.org These studies have revealed the existence of multiple binding states for YoYo-3 and the formation of dye aggregates at high dye-to-base-pair ratios. nih.govacs.org
Another innovative FRET application utilizes quantum dots (QDs) as energy donors. A FRET-based probe was developed by combining a CdSe/ZnS quantum dot with YoYo-3 intercalated within a DNA molecule. researchgate.net The broad absorption spectra of QDs make them excellent FRET donors for YoYo-3. researchgate.net This QD-DNA(YoYo-3) conjugate was designed as a nuclease-tolerant probe, where the electrostatic interaction between the QD and the DNA provides a protective effect, preventing enzymatic degradation of the DNA. researchgate.net
| FRET Pair Component | Role | Example Substance/Structure | Research Application |
| Donor | Energy Source | Alexa Fluor 488 (covalently attached to 5' end of dsDNA) | Studying the saturation and binding states of YoYo-3 on dsDNA at the single-molecule level. nih.govacs.org |
| Acceptor | Energy Receiver | YoYo-3 tetracation (intercalated in dsDNA) | Studying the saturation and binding states of YoYo-3 on dsDNA at the single-molecule level. nih.govacs.org |
| Donor | Energy Source | CdSe/ZnS Quantum Dot | Development of a nuclease-tolerant DNA probe. researchgate.net |
| Acceptor | Energy Receiver | YoYo-3 tetracation (intercalated in DNA) | Development of a nuclease-tolerant DNA probe. researchgate.net |
Advanced Photophysical Phenomenon Studies
Photobleaching, the irreversible loss of fluorescence due to photo-induced damage, is a critical consideration in fluorescence microscopy, particularly in single-molecule studies where sustained signal is paramount. Research into the photobleaching of YoYo-3 and related dimeric cyanine dyes when bound to DNA has revealed a complex mechanism.
Studies have shown that for DNA-bound YOYO dyes, the primary cause of fluorescence loss is not necessarily the photodegradation of the dye molecule itself by external reactive species. nih.govacs.org While the absorption properties of the dye can be altered by photo-induced pathways that are sensitive to scavengers, these scavengers have been found to have no significant effect on the loss of fluorescence. nih.govacs.org Instead, the dominant mechanism for fluorescence photobleaching appears to be a quenching process initiated by photo-induced modifications to the DNA bases. nih.govacs.org Specifically, it is proposed that the excited-state dye molecule is quenched by modified guanine (B1146940) bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which are formed upon illumination. nih.gov This process reduces the fluorescence quantum yield of the dye without necessarily destroying the chromophore, leading to a dark state.
This photobleaching mechanism presents challenges for super-resolution imaging techniques that rely on the photophysical switching of fluorophores. researchgate.net Since the fluorescence loss is linked to DNA damage rather than a simple reversible chemical change in the dye, restoring the signal is not straightforward. researchgate.net
| Phenomenon | Observation with DNA-Bound YOYO Dyes | Implication in Research |
| Photobleaching of Fluorescence | Primarily caused by quenching of the dye's excited state by photo-induced modified DNA bases (e.g., 8-oxo-dG). nih.govacs.org | Limits the duration of imaging experiments and the number of photons that can be collected from a single molecule. |
| Effect of ROS Scavengers | Scavengers do not significantly prevent the loss of fluorescence intensity. nih.govacs.org | Indicates that the primary pathway for fluorescence loss is not mediated by common reactive oxygen species in the bulk solution. |
| Absorption vs. Emission | Photo-induced fading of the dye's visible absorption band can be attenuated by scavengers, but this does not correlate with the preservation of fluorescence. nih.gov | Highlights that different mechanisms are responsible for the degradation of the chromophore's structure versus the quenching of its emission. |
The phototoxicity of YoYo-3 and its analogue YOYO-1 is intrinsically linked to their binding mode to DNA. Upon illumination with visible light, these dyes can induce single-strand breaks (ssb) and, subsequently, double-strand breaks (dsb) in the DNA backbone. However, the chemical mechanism underlying this photocleavage changes significantly depending on whether the dye is intercalated between the DNA base pairs or bound externally to the grooves.
When YOYO is externally bound to DNA, a condition that is more prevalent at low nucleotide-to-dye ratios, the photocleavage mechanism is at least partially dependent on oxygen. nih.gov Studies using various scavengers have implicated singlet oxygen (O), a reactive oxygen species (ROS), as a key intermediate in the DNA damage process. nih.gov The externally bound dye acts as a photosensitizer, transferring energy to molecular oxygen to generate cytotoxic singlet oxygen, which then attacks the DNA.
Conversely, when the dye is bis-intercalated—with both chromophores inserted between the base pairs—the photocleavage mechanism is largely oxygen-independent. nih.gov This intercalated position seems to shield the dye from dissolved oxygen, preventing the generation of ROS. nih.gov The proposed mechanism for damage in this mode is a direct attack by the excited dye on the phosphoribose backbone of the DNA. nih.gov
A significant finding is that bis-intercalated YOYO is much more efficient at producing double-strand breaks than externally bound dye. nih.gov The yield of dsbs from bis-intercalated YOYO is higher than what would be expected from the random accumulation of single-strand breaks. nih.gov This suggests that the slow dissociation of the bis-intercalator allows for repeated photo-induced attacks at the same binding site, increasing the probability of a second strand break occurring opposite the first. nih.gov
| YoYo-3 Binding Mode | Photocleavage Mechanism | Role of Oxygen | Key Intermediate | Efficiency of Double-Strand Breakage |
| Externally Bound | Photosensitized damage | Oxygen-dependent | Singlet Oxygen (O) nih.gov | Lower nih.gov |
| Bis-intercalated | Direct attack on DNA backbone | Oxygen-independent | Excited-state dye molecule nih.gov | Higher (5-fold greater yield per ssb than with the monomer YO) nih.gov |
Advanced Research Applications and Methodologies Utilizing Yoyo 3 Tetracation
Applications in High-Resolution Microscopy for Nucleic Acid Visualization
YoYo-3's bright fluorescence and low background make it a powerful probe for visualizing nucleic acids in various high-resolution microscopy techniques. oup.com It is particularly useful for staining fixed and dead cells due to its impermeability to live cell membranes. biotium.comthermofisher.com
Confocal Fluorescence Microscopy for Fixed Biological Samples
Confocal laser scanning microscopy offers the ability to acquire high-resolution optical sections from deep within a sample, eliminating out-of-focus light. uiowa.edu YoYo-3 is well-suited for this technique in the analysis of fixed biological specimens. biotium.comlu.se Its far-red emission helps to minimize autofluorescence from cellular components, a common issue in fluorescence microscopy. biotium.com
For instance, in the immunofluorescent labeling of tissue sections, YoYo-3 can be used as a nuclear counterstain to provide contrast to other fluorescently labeled proteins or structures. pubcompare.ainih.gov The process typically involves fixing the tissue, sectioning it, and then incubating it with a solution containing YoYo-3. nih.gov The resulting images provide detailed information on the spatial organization of nucleic acids within the cellular context of the tissue.
Super-Resolution Microscopy Techniques (STED, BALM, PALM/dSTORM) for Nanoscale DNA Imaging
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. wikipedia.org YoYo-3 has been employed in several of these advanced methodologies for imaging DNA with unprecedented detail.
Stimulated Emission Depletion (STED) Microscopy: STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation focus, thereby narrowing the effective point-spread function. rsc.orgmdpi.com While YOYO-1 has been more commonly cited in STED applications for DNA imaging, the spectral properties of YoYo-3 make it a potential candidate for similar applications, particularly in multi-color imaging schemes. rsc.orgresearchgate.net
Binding-Activated Localization Microscopy (BALM): BALM is a single-molecule localization microscopy (SMLM) technique that relies on the transient binding of a fluorescent probe to its target. mdpi.com The strong fluorescence enhancement of YoYo-3 upon binding to DNA makes it suitable for BALM, allowing for the reconstruction of super-resolved images of DNA structures. mdpi.comresearchgate.net This has been demonstrated in imaging the chromosomal organization in fixed Escherichia coli cells. mdpi.com
Photoactivated Localization Microscopy (PALM) and Direct Stochastic Optical Reconstruction Microscopy (dSTORM): PALM and dSTORM are other SMLM techniques that utilize photoswitchable fluorophores to temporally separate the emission of individual molecules. wikipedia.org While YoYo-3 itself is not inherently photoswitchable, its blinking behavior in the presence of specific buffers can be exploited for dSTORM imaging of DNA. rsc.org
Single-Molecule Fluorescence Spectroscopy and Imaging in Research Settings
The high fluorescence quantum yield and photostability of YoYo-3 upon DNA binding have made it a valuable tool for single-molecule studies. researchgate.netnih.gov These techniques allow researchers to observe the behavior of individual DNA molecules, providing insights into their structure and interactions.
In one study, Förster Resonance Energy Transfer (FRET) was used to explore the saturation of double-stranded DNA with YoYo-3 at the single-molecule level. researchgate.netacs.org By labeling the DNA with a donor fluorophore and using the intercalated YoYo-3 as an acceptor, researchers could monitor the binding and aggregation of the dye on the DNA strand. researchgate.net Such studies have revealed the existence of different binding states for YoYo-3, including the formation of non-fluorescent H-aggregates at high dye-to-base-pair ratios. researchgate.net
Flow Cytometry Applications for Nucleic Acid Content Analysis in Fixed Samples
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large number of cells as they pass one by one through a laser beam. YoYo-3 is used in flow cytometry for the analysis of nucleic acid content in fixed or dead cells. biotium.comthermofisher.com Its impermeability to live cells ensures that only cells with compromised membranes are stained, providing a means to assess cell viability. biotium.comthermofisher.com
When used in fixed cells, YoYo-3 provides a quantitative measure of DNA content, which is useful for cell cycle analysis. However, it is important to note that like other cyanine (B1664457) dyes, YoYo-3's fluorescence can be sensitive to ionic strength, which may require optimization of staining protocols, especially for samples with high salt concentrations. daniel-vaulot.frnih.gov
| Application | Cell Type | Key Findings |
| Cell Viability Assessment | Mouse Embryonic Fibroblasts | YoYo-3 selectively stains dead cells, allowing for monitoring of cell death over time. thermofisher.com |
| Nucleic Acid Staining of Viruses | Vaccinia Virus | YoYo-3 can be used to stain viral nucleic acids for analysis by flow cytometry. pubcompare.ai |
| Bacterial Enumeration | Marine Prokaryotes | While sensitive to ionic strength, related dyes like YOYO-1 have been used for bacterial enumeration in fixed samples after dilution. daniel-vaulot.frnih.gov |
This table highlights research findings from studies utilizing YoYo-3 and related dyes in flow cytometry.
Electrophoretic Mobility Shift Assays (EMSA) for DNA/RNA Binding Investigations
Electrophoretic mobility shift assay (EMSA), or gel shift assay, is a common technique used to study protein-DNA or protein-RNA interactions. wikipedia.orgthermofisher.com The principle is based on the fact that a nucleic acid-protein complex will migrate more slowly through a non-denaturing gel than the free nucleic acid. researchgate.net
While traditional EMSA often uses radioactively labeled probes, fluorescent dyes like YoYo-3 offer a safer and more convenient alternative. google.com The high sensitivity of YoYo-3 allows for the detection of small amounts of nucleic acid. google.com In a typical fluorescent EMSA, the nucleic acid is pre-stained with YoYo-3 before being incubated with the protein of interest. The mixture is then run on a gel, and the bands are visualized using a fluorescence imager. A "shifted" band indicates the formation of a nucleic acid-protein complex. wikipedia.org
Capillary Electrophoresis and Microfluidic Platforms for DNA Manipulation and Analysis
Capillary electrophoresis (CE) and microfluidic devices offer platforms for the high-resolution separation and manipulation of DNA molecules. google.comgoogle.com YoYo-3's high sensitivity makes it an excellent choice for detecting DNA in these systems, often with laser-induced fluorescence detection. google.comresearchgate.net
In CE, DNA fragments stained with YoYo-3 can be separated with high efficiency and detected with remarkable sensitivity. google.comresearchgate.net Studies have reported detection limits in the zeptomole range for the dye itself, translating to yoctomole detection limits for fluorescently labeled DNA. researchgate.net
Microfluidic platforms, or "lab-on-a-chip" devices, enable the manipulation of single DNA molecules in precisely controlled environments. google.comnih.gov YoYo-3 can be used to visualize DNA as it is stretched, transported, or subjected to various forces within micro- and nano-channels. lu.semdpi.com This allows for the study of DNA elasticity, its interaction with surfaces, and its behavior in confined spaces. researchgate.net
Integration with Emerging Technologies for Nucleic Acid Structural Biology Research
The integration of YoYo-3 tetracation with emerging technologies is revolutionizing the study of nucleic acid structural biology. Its exceptional fluorescence enhancement upon intercalation into DNA and RNA allows for the application of advanced methodologies that were previously challenging. researchgate.netresearchgate.net This synergy enables researchers to probe the intricate structures and dynamic processes of nucleic acids with remarkable precision.
A primary area of advancement is in single-molecule studies . The brightness of YoYo-3 makes it an ideal probe for single-molecule fluorescence resonance energy transfer (smFRET). In smFRET experiments, YoYo-3 can act as an energy acceptor when paired with a suitable donor dye, such as Alexa Fluor 488. researchgate.netnih.gov This technique allows for the measurement of intramolecular distances and the observation of real-time conformational changes in nucleic acid structures, such as the folding and unfolding of DNA junctions. researchgate.netacs.org The high affinity and significant fluorescence enhancement of cyanine dyes like YoYo-3 are crucial for the high signal-to-noise ratios required in these sensitive single-molecule detections. aip.org
Super-resolution microscopy techniques, which overcome the diffraction limit of light, have also benefited from the use of YoYo-3 and similar dyes. nih.govrsc.org Methods like single-molecule localization microscopy (SMLM) can utilize the blinking properties of dyes like YoYo-3 to reconstruct images of DNA with nanoscale resolution. rsc.org This has been applied to visualize the fine topology of single DNA molecules and gain deeper insights into the spatial organization of chromatin. nih.govrsc.org
Furthermore, YoYo-3 is a valuable tool in cryo-correlative light and electron microscopy (cryo-CLEM) . ki.senih.gov In this workflow, fluorescence microscopy is used to identify and locate specific, fluorescently labeled molecules or complexes within a vitrified cell. ki.senih.gov Subsequently, cryo-electron tomography (cryo-ET) is used on the same targeted area to obtain high-resolution structural information. nih.govnih.gov YoYo-3's intense fluorescence allows for the precise targeting of nucleic acid-containing structures, such as viral genomes or ribonucleoprotein complexes, for detailed 3D structural analysis in their near-native state. ki.seresearchgate.net
The data derived from these advanced imaging techniques, such as distance restraints from smFRET, provides crucial experimental validation for computational biology models. nih.gov By integrating experimental data from YoYo-3 based assays, researchers can refine and improve the accuracy of predicted nucleic acid structures and their complexes, bridging the gap between static structures and their dynamic behavior in a cellular context. nih.gov
Detailed Research Findings and Photophysical Data
The utility of YoYo-3 in these advanced applications is underpinned by its distinct photophysical properties and its well-characterized interactions with nucleic acids.
Table 1: Research Findings Utilizing YoYo-3 with Emerging Technologies This table is interactive. You can sort and filter the data by clicking on the headers.
| Technology | Specific Application | Key Finding | Citation(s) |
|---|---|---|---|
| Single-Molecule FRET (smFRET) | Saturation of dsDNA with YoYo-3 | Revealed multiple binding states and the formation of H-aggregates at high dye-to-base-pair ratios. | researchgate.net, acs.org, nih.gov |
| Super-Resolution Microscopy (SMLM) | Imaging λ-DNA topology | Achieved a resolution of 38 nm, demonstrating the capability to visualize fine DNA structures beyond the diffraction limit. | rsc.org |
| Flow Virometry | Identification of Vaccinia Virus (VV) populations | Enhanced the detection and identification of viral particles by staining their nucleic acid content. | researchgate.net |
| Competitive Binding Assays | Determining binding affinity of other molecules | Used as a fluorescent indicator to measure the displacement and calculate the binding constant of a new non-fluorescent intercalator. | nih.gov |
Table 2: Photophysical Properties of YoYo-3 Tetracation When Bound to dsDNA This table summarizes the key optical properties that make YoYo-3 a powerful fluorescent probe.
| Property | Value | Significance in Advanced Research | Citation(s) |
|---|---|---|---|
| Excitation Maximum (λabs) | 612 nm | Compatible with common laser lines for efficient excitation. | thermofisher.com, biotium.com |
| Emission Maximum (λem) | 631 nm | Provides a strong, detectable signal in the far-red spectrum, minimizing background autofluorescence. | thermofisher.com, biotium.com |
| Fluorescence Enhancement | >1000-fold | Ensures a very high signal-to-noise ratio, as the dye is virtually non-fluorescent when free in solution. | nih.gov |
| Binding Mode | Bis-intercalation | High-affinity binding that stabilizes nucleic acid structures and alters their electrophoretic mobility. | nih.gov |
Computational and Theoretical Investigations of Yoyo 3 Tetracation Interactions
Molecular Dynamics (MD) Simulations of YoYo-3 Tetracation-Nucleic Acid Complexes
Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of biomolecular systems over time. By simulating the motion of every atom in the system, MD provides a detailed view of the dynamic processes governing the interaction between YoYo-3 and nucleic acids. mdpi.comicts.res.in For complex systems involving highly charged ligands like YoYo-3 and polyelectrolytes like DNA, these simulations must account for the explicit solvent and counter-ions to be physically meaningful. nih.gov
| Parameter | Typical Value/Description | Reference |
|---|---|---|
| Force Field | AMBER, CHARMM, GROMOS | nih.govipinnovative.com |
| Solvent Model | Explicit (e.g., TIP3P water) | nih.gov |
| System Size | ~20,000 - 50,000 atoms (including solvent) | nih.gov |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | icts.res.in |
| Boundary Conditions | Periodic Boundary Conditions (PBC) | nih.gov |
| Temperature/Pressure | Constant temperature (e.g., 300 K) and pressure (e.g., 1 atm) | ipinnovative.com |
MD simulations are instrumental in visualizing the process of YoYo-3 intercalation into the DNA double helix. These simulations can track the step-by-step mechanism, from initial electrostatic attraction to the final insertion of the oxazole (B20620) yellow chromophores between base pairs. A key finding from studies on related bis-intercalators like YOYO-1 is the significant structural distortion they impart on the DNA. Bis-intercalation can lead to a substantial unwinding of the DNA helix, with unwinding angles reported to be as large as 106° for YOYO-1, and an increase in the contour length of the DNA molecule. unige.chnih.gov This lengthening and stiffening of the DNA is a hallmark of bis-intercalation, and MD simulations can quantify these changes, such as the increase in the DNA's persistence length. nih.gov
Furthermore, simulations reveal that the interaction is not limited to simple intercalation. With YoYo-3, studies have identified the formation of nonfluorescent H-aggregates templated by the nucleic acid, particularly at high dye-to-base-pair ratios. researchgate.net MD simulations can help elucidate the structure of these aggregates and the specific interactions that stabilize them. For instance, simulations can explore how YoYo-3 interacts with specific DNA sequences, such as the double-stranded poly(A•T) tracts and single-stranded poly-cytidine chains where H-aggregate formation has been observed. researchgate.net
The explicit modeling of water molecules and ions is critical for accurately simulating the YoYo-3-DNA complex. nih.gov The tetracationic nature of YoYo-3 and the anionic phosphate (B84403) backbone of DNA lead to strong electrostatic interactions that are heavily modulated by the surrounding solvent and ion atmosphere. mdpi.com Solvent molecules play a crucial role by providing dielectric screening, which reduces the strength of electrostatic interactions, and through direct hydrogen bonding. nih.gov MD simulations have shown that for related YOYO dyes, some water molecules remain in the vicinity of the intercalated chromophore, and the relaxation of these water molecules contributes to the dye's photophysical properties. unige.ch
Ion interactions are also a key factor. The enhanced negative electrostatic potential found in the narrow minor grooves of certain DNA sequences, like poly(A•T) tracts, is believed to promote the binding and aggregation of the positively charged YoYo-3 dye. researchgate.net MD simulations allow for the detailed analysis of the distribution of counter-ions around the DNA and the dye, revealing how this local ionic environment influences binding affinity and specificity. The simulations can quantify the condensation of ions around the polyelectrolyte and how this is perturbed by the binding of the highly charged YoYo-3 molecule. mdpi.com
Quantum Mechanical (QM) Calculations for Electronic Structure and Photophysical Properties
Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide fundamental insights into the electronic properties of molecules. wikipedia.orggatech.edu For YoYo-3, QM methods like Configuration Interaction with Singles (CIS) or Time-Dependent Density Functional Theory (TD-DFT) are used to understand its photophysical behavior, such as its absorption and fluorescence characteristics. researchgate.net
These calculations can determine the energies of the ground and excited electronic states and the probabilities of transitions between them. A key finding, supported by QM calculations (specifically CNDO/S), is that the strong visible absorption band in the oxazole yellow (YO) chromophore is polarized along its long axis. researchgate.net This property remains largely unchanged in the dimeric YoYo-3 dye. researchgate.net QM calculations help explain the dramatic fluorescence enhancement of YoYo-3 upon binding to DNA. In aqueous solution, the dye is virtually non-fluorescent because absorbed energy is efficiently dissipated through non-radiative pathways, such as rotational motion around the methine bridge. researchgate.net When intercalated into DNA, this rotational mobility is restricted, closing off the non-radiative decay channel and leading to a high fluorescence quantum yield. researchgate.net
Docking Studies and Binding Site Prediction for Nucleic Acid Substrates
Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of one molecule to another. mdpi.commdpi.com In the case of YoYo-3, docking studies are employed to identify the most probable binding sites within the major or minor grooves of DNA or at specific base-pair steps for intercalation. mdpi.com These studies can screen various DNA sequences to predict binding specificity, for example, whether the dye prefers AT-rich or GC-rich regions. dntb.gov.ua
Docking algorithms generate numerous possible binding poses and use scoring functions to rank them, often based on an estimation of the binding free energy. mdpi.com For the related bis-intercalator YOYO-1, docking studies calculated a minimum binding energy of -6.92 kcal/mol when interacting with DNA, indicating a stable complex. mdpi.com Such calculations help rationalize experimental observations. For example, experimental work has shown that YoYo-3 forms distinct H-aggregates with poly(A•T) tracts and C-rich i-motifs, and docking studies can provide a structural model for these specific interactions. researchgate.net Docking can reveal the specific hydrogen bonds, van der Waals contacts, and electrostatic interactions that stabilize the dye in its binding pocket. mdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Ligand | YOYO-1 (as an analogue for YoYo-3) | mdpi.com |
| Receptor | Calf thymus DNA (ctDNA) | mdpi.com |
| Docking Method | Lamarckian Genetic Algorithm (in AutoDock) | mdpi.com |
| Predicted Binding Mode | Intercalation of aromatic rings between DNA base pairs | mdpi.com |
| Calculated Minimum Binding Energy | -6.92 kcal/mol | mdpi.com |
Force Field Development and Validation for Accurate Modeling of YoYo-3 Tetracation Systems
The accuracy of MD simulations is critically dependent on the quality of the force field, which is the set of mathematical functions and parameters that describe the potential energy of the system. icts.res.in For a novel or complex molecule like YoYo-3, standard force fields (e.g., AMBER, CHARMM) may not have accurate parameters. Therefore, the development and validation of a specific force field for YoYo-3 are essential for reliable simulations.
This process involves several steps. First, high-level quantum mechanical calculations are performed on YoYo-3 and its fragments to determine its optimal geometry, vibrational frequencies, and electrostatic potential. These QM data serve as a benchmark. Next, parameters within the force field—such as bond lengths, bond angles, dihedral angles, and partial atomic charges—are adjusted (parameterized) to reproduce the QM data as closely as possible.
Validation is the final, crucial step. The newly parameterized force field is tested by running MD simulations and comparing the results to known experimental data. For YoYo-3, this could involve checking if the simulation correctly reproduces its solution conformation, its binding affinity to DNA, or the structural perturbations it induces upon intercalation. nih.gov The paramount importance of force field precision has been highlighted in numerous studies, as imperfections can lead to significant inaccuracies in simulating interaction strengths and dynamics. icts.res.in A well-validated force field is indispensable for generating predictive and physically meaningful models of YoYo-3 systems.
Future Directions and Emerging Research Avenues for Yoyo 3 Tetracation
Development of Next-Generation YoYo-3 Tetracation Derivatives with Tunable Properties for Research
The core of future YoYo-3 research lies in the rational design of new derivatives with tailored photophysical and binding properties. By modifying the core structure of the YoYo-3 molecule, researchers aim to create a new generation of probes with enhanced performance for specific applications.
A primary limitation of many fluorescent dyes, including YoYo-3, is their susceptibility to photobleaching under prolonged or high-intensity illumination. This degradation limits their use in long-term live-cell imaging and single-molecule studies. The fluorescence quantum yield of the monomeric chromophore of YoYo-3 is significantly enhanced when its rotational mobility is restricted upon binding to DNA researchgate.net.
Future research efforts are directed towards synthesizing derivatives with intrinsically higher photostability and quantum yields. Strategies to achieve this may include:
Structural Rigidification: Modifying the chemical bridge connecting the two aromatic ring systems to further decrease rotational freedom upon DNA intercalation, which is a known mechanism for enhancing the fluorescence quantum yield researchgate.net.
Suppression of Non-Radiative Decay: Incorporating chemical modifications that suppress non-radiative recombination pathways, thereby increasing the efficiency of light emission.
These enhancements would enable more robust and longer-lasting imaging experiments, providing clearer insights into dynamic cellular processes involving nucleic acids.
Table 1: Hypothetical Properties of Next-Generation YoYo-3 Derivatives
| Derivative | Modification | Target Property | Potential Advantage |
| YoYo-3-R1 | Rigidified Linker | Increased Quantum Yield | Brighter signal for imaging low-abundance targets. |
| YoYo-3-P2 | Electron-Withdrawing Groups | Enhanced Photostability | Suitable for long-term time-lapse imaging with reduced signal loss. |
| YoYo-3-S3 | Altered Heterocyclic Core | Tunable Emission Spectrum | Enables better separation in multi-color imaging experiments. |
While YoYo-3 exhibits high affinity for double-stranded DNA (dsDNA), its binding is largely non-specific in terms of sequence. There is a growing need for probes that can selectively target and report on specific nucleic acid conformations beyond the canonical double helix. Research indicates that YoYo-3 can form non-fluorescent H-aggregates when interacting with certain DNA templates, such as single-stranded poly-cytidine chains and double-stranded poly(A•T) tracts researchgate.net. This suggests a differential binding mode that could be exploited.
Future work will focus on designing derivatives that can:
Recognize and bind to specific DNA sequences.
Target non-canonical structures like three-way or four-way junctions, which are important in biological processes and nanotechnology nih.gov.
Selectively interact with specific types of nucleic acids, such as RNA or DNA-RNA hybrids.
Achieving this specificity would involve modifying the intercalating moieties or the linker of the YoYo-3 molecule to create a shape and charge complementarity with the desired target structure nih.gov.
Exploration of YoYo-3 Tetracation Interactions with Non-Canonical Nucleic Acid Structures (e.g., G-Quadruplexes, i-Motifs)
Guanine-rich and cytosine-rich sequences in the genome can fold into four-stranded structures known as G-quadruplexes (G4) and i-motifs, respectively nih.govresearchgate.net. These structures are implicated in key cellular processes, including the regulation of oncogene promoters, and are considered emerging targets for therapeutic intervention nih.govnih.gov.
Studies have shown that YoYo-3's interaction with C-rich single strands can facilitate the formation of non-fluorescent H-aggregates, suggesting an interaction with i-motif structures researchgate.net. The formation of these non-canonical structures can be interdependent; for instance, the stabilization of a G-quadruplex can lead to the destabilization of its corresponding i-motif on the complementary strand uwa.edu.au.
Emerging research avenues in this area include:
Characterizing Binding Modes: Detailed biophysical studies to elucidate the precise mechanism by which YoYo-3 and its derivatives interact with G4 and i-motif structures.
Developing Selective Probes: Synthesizing YoYo-3 derivatives that can distinguish between G4, i-motifs, and canonical dsDNA, and report on their conformational state through a fluorescent signal.
Investigating Interdependence: Using YoYo-3 as a tool to study the dynamic relationship between G-quadruplexes and i-motifs within the same promoter region in vitro uwa.edu.au.
Integration into Advanced Biosensing Platforms for Fundamental Nucleic Acid Detection Research
The high fluorescence enhancement of YoYo-3 upon binding to nucleic acids makes it an excellent reporter for biosensing applications nih.gov. Biosensors are analytical devices that convert the recognition of a biomolecule into a measurable signal nih.gov. YoYo-3 is already being utilized in novel sensing strategies, such as in 3D DNA walkers for the detection of microRNAs researchgate.net.
Future research will likely see the integration of YoYo-3 into a wider array of advanced biosensing platforms, including:
Label-Free Optical Biosensors: Incorporating YoYo-3 into systems that detect changes in fluorescence to signal the presence of target nucleic acids without the need for covalent labeling of the target itself nih.govbohrium.com.
Signal Amplification Cascades: Using YoYo-3 to detect the products of signal amplification strategies, such as rolling circle amplification or catalytic hairpin assembly, to achieve ultra-sensitive detection of nucleic acid biomarkers mdpi.com.
Functional Nucleic Acid (FNA) Sensors: Employing YoYo-3 as the signaling component in biosensors that use functional nucleic acids like aptamers or DNAzymes for molecular recognition nih.gov.
Synergistic Applications with Other Fluorescent Probes for Multi-Parameter Research Imaging
The complexity of cellular processes often requires the simultaneous monitoring of multiple parameters. The spectral properties of YoYo-3 allow for its use in combination with other fluorescent probes in techniques like Förster Resonance Energy Transfer (FRET). FRET is a mechanism that describes energy transfer between two light-sensitive molecules.
One study has already utilized single-pair FRET between a donor fluorophore (Alexa Fluor 488) and YoYo-3 as the acceptor to probe the binding saturation of the dye on a single DNA molecule researchgate.net. This demonstrates the potential for more complex experimental designs.
Future synergistic applications could include:
Multi-Color FRET: Designing FRET systems with YoYo-3 as a central component to study complex multi-component interactions involving proteins and nucleic acids.
Understanding and Mitigating Photochemical Damage in Advanced Imaging of Nucleic Acids
A significant challenge in fluorescence microscopy, particularly in live-cell imaging, is the photochemical damage (phototoxicity) induced by the excitation of fluorescent probes. High-energy photons used to excite dyes like YoYo-3 can lead to the production of reactive oxygen species (ROS), which can damage cellular components, including the nucleic acids the dye is bound to.
This is a critical area for future investigation, as photochemical damage can introduce artifacts and compromise the biological relevance of imaging data. Research in this domain will focus on:
Quantifying Phototoxicity: Systematically evaluating the level of photochemical damage induced by YoYo-3 and its derivatives under various imaging conditions.
Developing Mitigation Strategies: Exploring the use of antioxidants or oxygen scavengers in imaging media to reduce ROS-mediated damage.
Low-Illumination Techniques: Combining next-generation, brighter YoYo-3 derivatives (as discussed in 7.1.1) with advanced low-light imaging techniques to reduce the required excitation intensity and minimize photodamage.
By addressing these challenges, the scientific community can ensure that the powerful insights gained from YoYo-3-based imaging are both accurate and reliable.
Q & A
Q. What are the key photophysical properties of YOYO-3 tetracation, and how do they influence its utility in nucleic acid visualization?
YOYO-3 is a cyanine-based tetracationic dye with strong fluorescence enhancement upon binding to DNA (Ex/Em = 612/631 nm). Its high quantum yield (100–1,000× increase upon DNA binding) makes it ideal for sensitive detection, even for single-molecule imaging. Key properties include:
Methodological Insight : For DNA labeling, incubate YOYO-3 with nucleic acids at a 1:5 dye-to-base pair ratio in Tris buffer (pH 8.0) for 60 minutes in the dark . Avoid excess dye concentrations (>1 µM) to prevent inhibition of enzymatic processes (e.g., restriction digestion) .
Q. How is YOYO-3 utilized as a viability marker in cell biology studies?
YOYO-3’s membrane impermeability allows selective staining of dead cells with compromised membranes. In live-cell imaging (e.g., Incucyte systems), apoptosis or necrosis is quantified by counting YOYO-3-positive cells over time. For example:
- Apoptosis tracking : In hepatocellular carcinoma cells (SNU475, PLC5), YOYO-3 staining showed a 3-fold increase in apoptotic cells post-gene knockdown .
- Macrophage viability : Fungal infection studies in macrophages used 1 µM YOYO-3 to monitor cell death without significant cytotoxicity .
Protocol Note : Use YOYO-3 at ≤1 µM to avoid cytotoxicity artifacts. Validate with Annexin V/propidium iodide co-staining for apoptosis confirmation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in YOYO-3 staining efficiency across experimental models?
Discrepancies arise from cell-type-specific membrane integrity, dye accessibility, or DNA content. For example:
Q. Methodological Recommendations :
Standardize dye concentration : Titrate YOYO-3 (0.1–2 µM) to optimize signal-to-noise ratios.
Control for DNA content : Use cells with uniform ploidy or normalize fluorescence intensity to total DNA (e.g., Hoechst co-staining).
Validate with orthogonal assays : Combine YOYO-3 with caspase-3 activity assays or mitochondrial membrane potential probes .
Q. What experimental strategies minimize YOYO-3 interference in DNA-protein interaction studies?
YOYO-3’s strong DNA binding can sterically hinder protein interactions. Strategies include:
- Low dye-to-DNA ratios : Use sub-stoichiometric ratios (e.g., 1:10 dye:base pairs) to reduce competition .
- Time-resolved imaging : Capture transient binding events before dye-induced DNA condensation occurs .
- Competitive displacement : Pre-bind proteins (e.g., transcription factors) before adding YOYO-3 .
Case Study : In nanofluidic DNA tracking, YOYO-1 and YOYO-3 were used to label distinct DNA populations, enabling cross-correlation analysis of confined DNA dynamics without overlap .
Q. How can researchers optimize YOYO-3 protocols for live-cell imaging of nucleic acid delivery systems?
YOYO-3 is widely used to track gene delivery nanoparticles. Key considerations:
- pH sensitivity : In acidic tumor microenvironments (pH 6.0), ensure dye stability by buffering incubation media .
- Co-staining protocols : Combine with wheat germ agglutinin (WGA) for membrane visualization to confirm nanoparticle internalization .
- Real-time kinetics : Use time-lapse imaging (e.g., confocal microscopy) to monitor dye retention and DNA release over hours .
Data Interpretation : Normalize YOYO-3 fluorescence to cell count and account for autofluorescence in the far-red spectrum .
Tables for Reference
Q. Table 1. YOYO-3 Staining Efficiency in Different Cell Models
Q. Table 2. Troubleshooting Common YOYO-3 Artifacts
| Issue | Cause | Solution |
|---|---|---|
| High background fluorescence | Free dye in solution | Centrifuge samples to remove unbound dye |
| Signal quenching | DNA over-saturation | Reduce dye:DNA ratio |
| Enzyme inhibition | Excess YOYO-3 (>1 µM) | Titrate to ≤0.5 µM for enzymatic assays |
| Photobleaching | Prolonged light exposure | Use antifade reagents or limit exposure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
